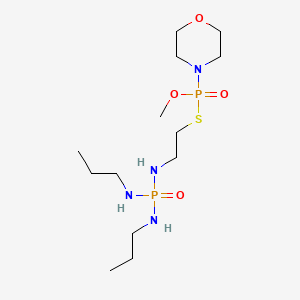
3-(Heptadecafluorooctyl)-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the heptadecafluorooctyl group imparts significant hydrophobicity and chemical stability to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane typically involves the reaction of heptadecafluorooctyl alcohol with ozone. The reaction is carried out under controlled conditions to ensure the formation of the trioxolane ring. The process generally requires low temperatures and an inert atmosphere to prevent the decomposition of the intermediate ozonides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4-trioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Heptadecafluorooctyl)-1,2,4-trioxolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4-trioxolane involves its interaction with biological membranes and proteins. The hydrophobic heptadecafluorooctyl group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions. The trioxolane ring can also participate in redox reactions, leading to the generation of reactive oxygen species that can further influence biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- Bis(heptadecafluorooctyl)phosphinic acid
- Heptadecafluorooctanesulfonic acid
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4-trioxolane is unique due to the presence of the trioxolane ring, which imparts distinct chemical reactivity compared to other fluorinated compounds. This structural feature allows it to participate in specific redox reactions and makes it a valuable compound for various applications.
Properties
CAS No. |
63967-43-1 |
|---|---|
Molecular Formula |
C10H3F17O3 |
Molecular Weight |
494.10 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4-trioxolane |
InChI |
InChI=1S/C10H3F17O3/c11-3(12,2-28-1-29-30-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2 |
InChI Key |
JZLSJSIYEYSKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(OO1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


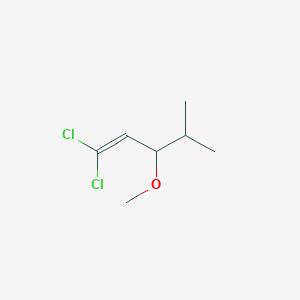


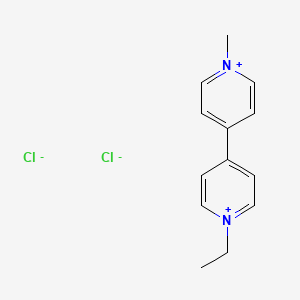
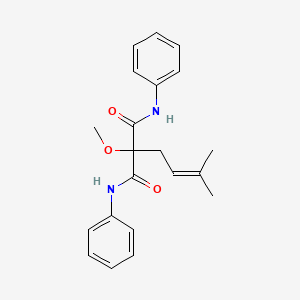
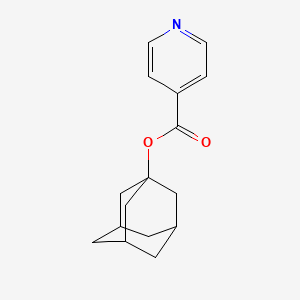
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
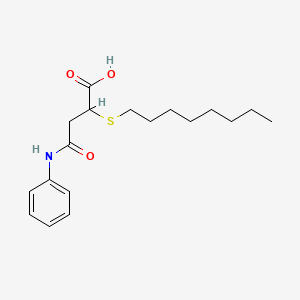
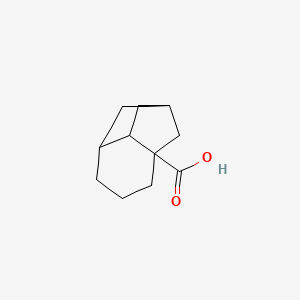
![{[1-(Phenylselanyl)ethenyl]sulfanyl}benzene](/img/structure/B14484713.png)
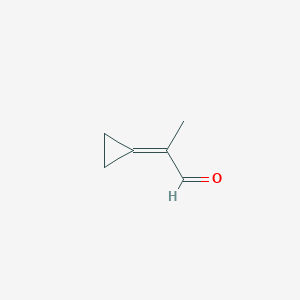
![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

